6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine
Description
6-[(4-Fluorophenyl)sulfanyl]-9H-purin-2-ylamine (CAS: 860650-66-4) is a purine derivative characterized by a sulfanyl group at the 6-position linked to a 4-fluorophenyl ring and an amine group at the 2-position. Its molecular formula is C₁₁H₈FN₅S, with an InChIKey of XXKNUFSVCQXRNI-UHFFFAOYSA-N .
Properties
IUPAC Name |
6-(4-fluorophenyl)sulfanyl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5S/c12-6-1-3-7(4-2-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKNUFSVCQXRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(4-Fluorophenyl)sulfanyl]-9H-purin-2-ylamine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a purine core substituted with a sulfanyl group and a fluorinated phenyl moiety. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are critical in regulating various cellular processes, including proliferation and survival. The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound has shown selective inhibition against certain tyrosine kinases, which are often overactive in cancerous cells.
- Impact on Signaling Pathways : By modulating pathways like the PI3K/Akt/mTOR pathway, it can influence cell survival and growth.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of the findings:
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxic Effects on Cancer Cells : A study demonstrated that this compound significantly reduces viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate potent activity, suggesting its potential as an anticancer agent.
- Kinase Inhibition Profile : In pharmacological evaluations, the compound was found to inhibit key kinases involved in tumor progression. This was confirmed through both biochemical assays and cellular models, where it showed low nanomolar IC50 values against specific targets.
- Anti-inflammatory Properties : In models of inflammation, the compound exhibited significant reductions in pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases alongside cancer therapies.
Research Findings
Recent studies have focused on refining the synthesis and enhancing the selectivity of this compound. The following findings highlight its therapeutic potential:
Table 2: Key Research Findings
Chemical Reactions Analysis
Functional Group Transformations
A. Sulfur Oxidation
The thioether group (-S-) is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. While no direct data exists for this compound, analogous purine thioethers undergo oxidation with agents like meta-chloroperbenzoic acid (mCPBA) .
Potential Pathways:
-
Sulfoxide : Mild oxidants (e.g., H₂O₂, 0°C).
-
Sulfone : Strong oxidants (e.g., KMnO₄, HNO₃).
B. Amino Group Reactivity
The 2-aminopurine motif can participate in:
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.
-
Alkylation : Formation of N-alkyl derivatives using alkyl halides (e.g., methyl iodide) .
Stability and Degradation
| Condition | Reaction Type | Outcome |
|---|---|---|
| Acidic hydrolysis | Ring opening | Cleavage of purine scaffold |
| Basic hydrolysis | Depurination | Loss of substituents |
| UV light | Radical formation | Sulfur oxidation or bond scission |
Notable Stability Data:
-
pH Stability : Stable in neutral conditions; susceptible to hydrolysis at extremes (pH < 2 or > 12) .
Cross-Coupling Potential
While the current structure lacks halides for cross-coupling, functionalization could enable reactions such as:
| Reaction Type | Target Position | Example Reagents |
|---|---|---|
| Suzuki coupling | C-8 (if brominated) | Aryl boronic acids, Pd catalysts |
| Buchwald–Hartwig | N-9 (alkylation) | Amines, Pd/Xantphos |
Hypothetical Example:
-
Bromination at C-8, followed by Suzuki coupling with aryl boronic acids to introduce biaryl motifs .
Comparative Reactivity of Analogous Compounds
Data from structurally related purines and pyrimidines suggest additional reactivity:
| Compound Class | Reaction Observed | Reference |
|---|---|---|
| 6-Arylthiopurines | Sulfur alkylation | |
| 2-Aminopurines | Diazotization and coupling |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine (CAS: 225111-60-4)
- Structure : Replaces the 4-fluorophenyl group with a 4-methylphenyl ring.
- Key Differences : The methyl group is electron-donating, which may reduce oxidative stability compared to the fluorine-substituted analog. This compound has a molecular formula of C₁₂H₁₁N₅S and InChIKey YWDDOKOPAXEOOY-UHFFFAOYSA-N .
- Implications : Increased lipophilicity (logP) due to the methyl group could enhance membrane permeability but may reduce solubility.
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine (CAS: 1251578-67-2)
- Structure: Substitutes the sulfanyl group with a morpholino ring.
- Key Differences: The morpholino group introduces hydrogen-bonding capability and bulkier steric hindrance. Molecular formula: C₁₅H₁₅FN₆O .
- Implications: Likely targets kinase pathways, as morpholino derivatives are common in kinase inhibitors.
6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine (CAS: 1706442-43-4)
- Structure : Replaces the sulfanyl-fluorophenyl group with a difluoromethyl group and adds an ethyl group at the 9-position.
- Molecular formula: C₈H₉F₂N₅ .
Substituent Variations at the 9-Position
6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine (CAS: 1648-22-2)
- Structure : Features a tetrahydrofuran (oxolan) group at the 9-position and a 2-fluorophenylmethylsulfanyl group at the 6-position.
- Key Differences : The 2-fluorophenyl isomer and oxolan substitution may alter stereoelectronic effects. Molecular formula: C₁₆H₁₅FN₄OS .
- Implications : The oxolan group could improve solubility, while the 2-fluorophenyl configuration may reduce target affinity compared to the 4-fluorophenyl analog.
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine (CAS: 1080623-12-6)
Functional Group Replacements
N-(4-Acetylphenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide
- Structure : Incorporates an acetamide-linked sulfanyl group and a hydroxy-purine moiety.
- Key Differences : The acetylphenyl group introduces a ketone, enabling additional hydrogen-bonding interactions. Molecular formula: C₁₅H₁₂N₆O₃S .
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Effects: Fluorine at the 4-position enhances metabolic stability and binding affinity in kinase and cytotoxic targets compared to methyl or non-halogenated analogs .
- Steric and Solubility Effects: Bulky substituents (e.g., morpholino, cyclohexyl) may limit bioavailability but improve target specificity .
- Biological Activity : Thiopurine analogs with sulfanyl groups, such as the target compound, show promise in lupus nephritis and cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
